molecular formula C21H21N3O2 B5489685 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No. B5489685
M. Wt: 347.4 g/mol
InChI Key: CDWCQVPKFXFAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione” is a complex organic molecule that contains an indole moiety. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and others .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many indole derivatives are biologically active and can interact with various enzymes and receptors in the body .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine, chemistry, and other fields. Given the biological activity of many indole derivatives, this compound could have potential applications in drug development .

properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethylamino]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-5-4-6-16(11-14)24-20(25)12-19(21(24)26)22-10-9-15-13-23-18-8-3-2-7-17(15)18/h2-8,11,13,19,22-23H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWCQVPKFXFAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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